Ptio

Nitric Oxide Scavenger Aqueous Solubility Experimental Design

PTIO (2-Phenyl-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide) is the definitive stoichiometric NO scavenger for quantitative ESR-based detection. Unlike hemoglobin or non-specific antioxidants, PTIO reacts with NO in a precise 1:1 stoichiometry to yield the stable, spectroscopically distinct imino nitroxide (PTI), enabling artifact-free quantification. Essential for the PTIO competitive assay method and controlled ·NO2 generation studies. Procure only high-purity (≥98%) PTIO to ensure reproducible kinetics and eliminate off-target artifacts in NO signaling research.

Molecular Formula C13H17N2O2
Molecular Weight 233.29 g/mol
CAS No. 18390-00-6
Cat. No. B097688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePtio
CAS18390-00-6
Synonyms2-phenyl-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide
PTIO
Molecular FormulaC13H17N2O2
Molecular Weight233.29 g/mol
Structural Identifiers
SMILESCC1(C([N+](=C(N1[O])C2=CC=CC=C2)[O-])(C)C)C
InChIInChI=1S/C13H17N2O2/c1-12(2)13(3,4)15(17)11(14(12)16)10-8-6-5-7-9-10/h5-9H,1-4H3
InChIKeyDYUUGILMVYJEHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Ptio (CAS 18390-00-6): Chemical Identity and Core Scientific Utility


Ptio (2-Phenyl-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide), a stable nitronyl nitroxide radical , is a widely utilized tool in biological and chemical research [1]. Its primary and most validated function is as a specific, stoichiometric scavenger of nitric oxide (NO) . This reaction can be monitored spectroscopically, enabling its use as a probe for NO detection and quantification .

Ptio (CAS 18390-00-6) vs. Generic NO Scavengers: Why Substitution Compromises Data Integrity


Indiscriminately substituting Ptio with other NO scavengers like hemoglobin or non-specific antioxidants (e.g., N-acetylcysteine) introduces significant experimental artifacts. While these alternatives also reduce bioavailable NO, they operate via different mechanisms, exhibit distinct off-target effects, and have different detection compatibilities [1]. For instance, hemoglobin's NO-scavenging activity is concentration-dependent and can release NO from tissues, complicating quantitative assays [2], whereas Ptio's reaction with NO is stoichiometric and yields a stable, spectroscopically distinct product [3]. This fundamental mechanistic difference makes Ptio uniquely suited for analytical and quantitative work where specificity is paramount.

Quantitative Evidence for Ptio (CAS 18390-00-6) Differentiation: Key Comparator Data


Ptio vs. cPTIO: Aqueous Solubility and Experimental Design Flexibility

While both Ptio and its carboxy-derivative (cPTIO) are used as NO scavengers, they differ significantly in aqueous solubility, a critical parameter for experimental design. Ptio has limited water solubility, making it ideal for experiments requiring a non-polar environment or slow release, whereas cPTIO is a highly water-soluble potassium salt [1]. This distinction is crucial for procurement, as using the incorrect form can lead to failed assays or misinterpreted results [2].

Nitric Oxide Scavenger Aqueous Solubility Experimental Design

Ptio vs. cPTIO: Stoichiometry and Reaction Products with NO

Both Ptio and cPTIO react stoichiometrically with NO, but the reaction products and subsequent chemistry differ. Ptio reacts with NO to form the imino nitroxide (PTI) and nitrogen dioxide (·NO2) [1]. The ratio of nitrite (NO2-) to PTI formed varies between 1 and 2 depending on steady-state NO concentrations, indicating a more complex reaction cascade for Ptio compared to cPTIO [2].

Nitric Oxide Stoichiometry Reaction Mechanism

Ptio as a Quantitative Reference Standard for NO-Scavenging Capacity Assays

The PTIO method utilizes Ptio not just as a scavenger but as a competitive detection agent to quantify the relative NO-scavenging capacity of other compounds. The rate constants for antioxidants like glutathione and N-acetylcysteine are calculated based on Ptio's established rate constant (k_PTIO) [1]. This makes Ptio an essential analytical standard, not merely a reagent.

Antioxidant NO-Scavenging Analytical Chemistry

Ptio vs. Hemoglobin: Mechanism of NO Scavenging and Analytical Utility

Ptio and hemoglobin represent two fundamentally different classes of NO scavengers. Ptio acts via a radical-radical reaction to form a stable imino nitroxide, a reaction that can be monitored spectroscopically [1]. In contrast, hemoglobin scavenges NO through a dioxygenation reaction, converting oxyhemoglobin to methemoglobin and nitrate [2]. This latter mechanism can also release NO from tissues, confounding quantitative measurements and making Ptio the preferred reagent for analytical selectivity [3].

Nitric Oxide Hemoglobin Dioxygenation

Ptio vs. Non-Specific Antioxidants (NAC): Specificity in NO-Dependent Pathways

While compounds like N-acetylcysteine (NAC) can scavenge NO, they are broad-spectrum antioxidants that also react with other reactive oxygen and nitrogen species [1]. Ptio's specificity for NO is a key differentiator. For example, in studies of NO-mediated DNA damage, both cPTIO (a close analog of Ptio) and NAC were protective, but the effect of cPTIO can be directly attributed to NO scavenging, whereas NAC's effect is multifactorial [2]. This specificity is essential for dissecting NO's role in complex biological processes.

Nitric Oxide Antioxidant N-acetylcysteine

Ptio vs. cPTIO in Electrochemical NO Sensing: Dynamic Range

Both Ptio and cPTIO can be incorporated into electrochemical sensors for NO detection. However, direct comparison shows that a sensing system built with cPTIO provides a wider linear dynamic range for NO quantification (0.05 to 100 µM) [1] compared to systems using heat-denatured Cytochrome C. While this is a property of the cPTIO derivative, it highlights the evolution of the PTIO scaffold for improved analytical performance in specific applications, guiding users toward the appropriate derivative for their assay requirements.

Electrochemical Sensor Nitric Oxide Biosensor

Validated Research and Industrial Applications of Ptio (CAS 18390-00-6)


Quantitative Determination of Nitric Oxide (NO) in Biological and Chemical Systems

Ptio is used as a spin trap and detection reagent for NO. Its reaction with NO forms a stable imino nitroxide radical (PTI), which can be quantified using Electron Spin Resonance (ESR) spectroscopy [1]. This allows for the specific and stoichiometric measurement of NO production in vitro, in cell culture, and in isolated tissue preparations.

Investigating the Role of NO in Cellular Signaling and Pathophysiology

By acting as a specific extracellular scavenger of NO, Ptio is an essential tool for studying NO-dependent signaling pathways [1]. Adding Ptio to cell culture media or tissue baths ablates the physiological effects of NO, allowing researchers to confirm its involvement in processes like vasodilation, neurotransmission, and immune response .

Analytical Reference Standard for Antioxidant Capacity Assays

Ptio serves as the cornerstone of the "PTIO method," a competitive assay used to quantify the NO-scavenging capacity of natural antioxidants and other compounds [1]. In this method, Ptio is the detection agent, and the rate of its reaction with NO is used to calculate the relative scavenging rate constants of test compounds . This application requires highly pure and well-characterized Ptio.

Synthesis of Reactive Nitrogen Species (RNS) for Chemical Biology Studies

Due to its well-defined reaction stoichiometry with NO, Ptio can be used as a controlled source of nitrogen dioxide (·NO2) in chemical and biochemical systems [1]. This is particularly useful for studying the effects of ·NO2, a key reactive nitrogen species involved in nitration and oxidative damage, in a more controlled manner than using bolus additions of chemical donors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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